2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Catalog No.
S2817834
CAS No.
946221-04-1
M.F
C21H24N2O2
M. Wt
336.435
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetra...

CAS Number

946221-04-1

Product Name

2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

IUPAC Name

2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.435

InChI

InChI=1S/C21H24N2O2/c1-14(2)13-23-19-10-9-17(12-16(19)8-11-20(23)24)22-21(25)18-7-5-4-6-15(18)3/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25)

InChI Key

FDXCYHOYCVFION-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C

solubility

not available

Inhibition of CDK2/Cyclin E:

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, also known as AT7519, has been investigated for its potential to inhibit cyclin-dependent kinase 2 (CDK2) and its regulatory partner, cyclin E. CDK2/cyclin E plays a crucial role in cell cycle progression, and its dysregulation is implicated in various cancers. Studies have shown that AT7519 effectively inhibits CDK2/cyclin E activity, leading to cell cycle arrest and reduced tumor cell proliferation [, ].

Antiproliferative effects:

Due to its ability to inhibit CDK2/cyclin E, AT7519 exhibits antiproliferative effects in various cancer cell lines. Studies have demonstrated its efficacy in suppressing the growth of breast, lung, colon, and other cancer cells [, ]. These findings suggest the potential of AT7519 as a therapeutic agent for cancer treatment.

Combination therapy:

AT7519 is being explored in combination with other established cancer therapies. Research suggests that combining AT7519 with other drugs, such as chemotherapeutic agents or targeted therapies, may enhance the overall efficacy and overcome resistance mechanisms [].

2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide moiety linked to a tetrahydroquinoline derivative, which contributes to its potential biological activities. The presence of the 2-methylpropyl group and the carbonyl functionality enhances its chemical reactivity and biological interactions.

Typical of amides and ketones. Notable reactions include:

  • Hydrolysis: In the presence of water and acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation: The compound can react with aldehydes or ketones to form imines or enamines under appropriate conditions.

Research indicates that compounds similar to 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibit significant biological activity. Potential activities include:

  • Antimicrobial properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer effects: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory activity: The compound may possess properties that modulate inflammatory responses.

The synthesis of 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be achieved through several methods:

  • Condensation Reaction: The benzamide can be synthesized by reacting 2-methylpropyl amine with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
  • Cyclization: The tetrahydroquinoline structure can be formed by cyclizing a precursor containing both an amine and a ketone under acidic conditions.
  • Functional Group Modifications: Post-synthesis modifications can introduce the methyl group at the desired position using alkylation techniques.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting infections or cancer.
  • Chemical Research: It may be used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique properties could make it suitable for developing novel materials with specific functionalities.

Interaction studies involving 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide have focused on its binding affinity to biological targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance are employed to understand these interactions at a molecular level.

Several compounds share structural similarities with 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(4-Methylphenyl)-N-(2-methylpropyl)ethanamineAromatic amine with branched alkanePotential antidepressant effects
4-Methyl-N-(1-pentyl)-benzamideLonger aliphatic chainEnhanced lipophilicity
N-(4-Fluorophenyl)-N'-(isopropyl)ureaUrea linkage instead of amideAnticancer activity

These compounds differ primarily in their side chains and functional groups, which influence their biological activities and pharmacokinetic properties.

XLogP3

3.8

Dates

Last modified: 08-17-2023

Explore Compound Types